molecular formula C16H26N2O3S B10863222 4-methyl-N-(octylcarbamoyl)benzenesulfonamide

4-methyl-N-(octylcarbamoyl)benzenesulfonamide

Cat. No.: B10863222
M. Wt: 326.5 g/mol
InChI Key: FELQIYPBTCCPET-UHFFFAOYSA-N
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Description

4-methyl-N-[(octylamino)carbonyl]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of the octylamino group enhances its lipophilicity, making it a potential candidate for various biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(octylamino)carbonyl]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with octylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and enhance the reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(octylamino)carbonyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-[(octylamino)carbonyl]benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. It binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition disrupts the pH balance within cells, leading to various biological effects such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-methylbenzenesulfonamide
  • N-octylbenzenesulfonamide
  • N-(4-methylphenyl)benzenesulfonamide

Uniqueness

4-methyl-N-[(octylamino)carbonyl]benzenesulfonamide is unique due to the presence of both the octylamino and 4-methyl groups, which enhance its lipophilicity and specificity for certain biological targets. This makes it more effective as an enzyme inhibitor compared to its simpler analogs .

Properties

Molecular Formula

C16H26N2O3S

Molecular Weight

326.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-octylurea

InChI

InChI=1S/C16H26N2O3S/c1-3-4-5-6-7-8-13-17-16(19)18-22(20,21)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3,(H2,17,18,19)

InChI Key

FELQIYPBTCCPET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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